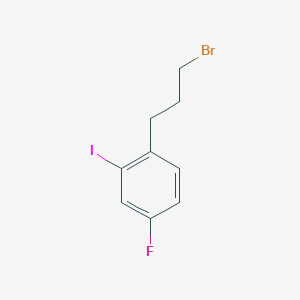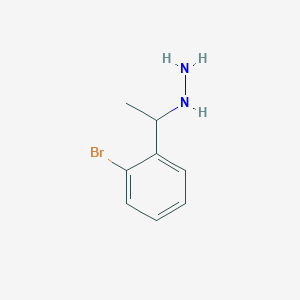
Ethyl (2-bromocyclopentyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentaneacetic acid, 2-bromo-, ethyl ester is an organic compound with the molecular formula C9H15BrO2. It is a derivative of cyclopentaneacetic acid where the hydrogen atom at the 2-position is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical reactions and has applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentaneacetic acid, 2-bromo-, ethyl ester can be synthesized through the bromination of cyclopentaneacetic acid followed by esterification. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The resulting 2-bromo-cyclopentaneacetic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid (H2SO4) to yield the ethyl ester .
Industrial Production Methods
In industrial settings, the production of cyclopentaneacetic acid, 2-bromo-, ethyl ester involves large-scale bromination and esterification processes. The bromination is conducted in a controlled environment to ensure safety and efficiency, followed by esterification in large reactors. The final product is purified through distillation and other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Cyclopentaneacetic acid, 2-bromo-, ethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to cyclopentaneacetic acid, ethyl ester by removing the bromine atom.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the bromine atom.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Cyclopentaneacetic acid, 2-iodo-, ethyl ester.
Reduction: Cyclopentaneacetic acid, ethyl ester.
Oxidation: Cyclopentaneacetic acid, 2-bromo-, ethyl ester can be oxidized to cyclopentaneacetic acid, 2-bromo-.
科学的研究の応用
Cyclopentaneacetic acid, 2-bromo-, ethyl ester has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of cyclopentaneacetic acid, 2-bromo-, ethyl ester involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ester group can undergo hydrolysis and other reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclopentaneacetic acid, ethyl ester: Lacks the bromine atom, making it less reactive in substitution reactions.
Cyclopentaneacetic acid, 2-chloro-, ethyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Cyclopentaneacetic acid, 2-iodo-, ethyl ester: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
Cyclopentaneacetic acid, 2-bromo-, ethyl ester is unique due to the presence of the bromine atom, which provides specific reactivity patterns that are useful in various synthetic applications. Its ability to undergo substitution, reduction, and oxidation reactions makes it a versatile compound in organic synthesis .
特性
CAS番号 |
101714-61-8 |
|---|---|
分子式 |
C9H15BrO2 |
分子量 |
235.12 g/mol |
IUPAC名 |
ethyl 2-(2-bromocyclopentyl)acetate |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8H,2-6H2,1H3 |
InChIキー |
PPGOGKIHWZJEJB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




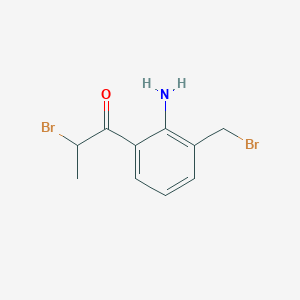
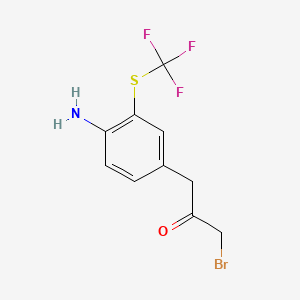
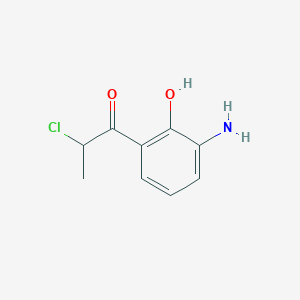

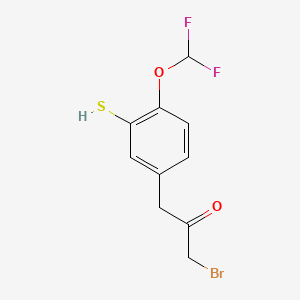
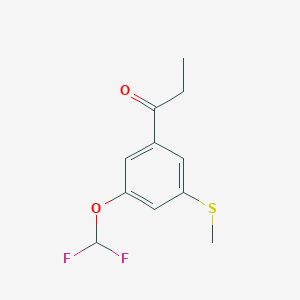
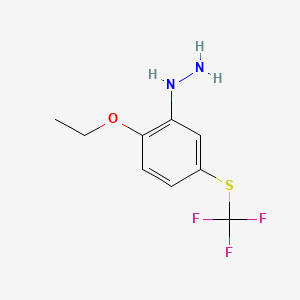
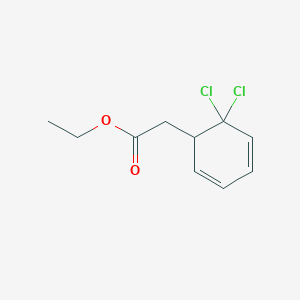
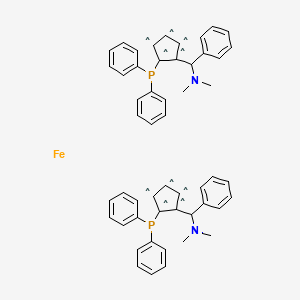
![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)
